Hdac-IN-26

Epigenetics Cancer Research HIV Latency Reversal

HDAC-IN-26 is a highly selective, potent inhibitor of class I histone deacetylases (HDACs). It functions as an antagonist, with a reported EC50 value of 4.7 nM in a cellular assay using the Jurkat T-cell model of HIV latency.

Molecular Formula C24H28FN5O3
Molecular Weight 453.5 g/mol
Cat. No. B12413629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdac-IN-26
Molecular FormulaC24H28FN5O3
Molecular Weight453.5 g/mol
Structural Identifiers
SMILESCN1CC(C1)C(=O)NC(CCCCCC(=O)C2=NOC=C2)C3=NC=C(N3)C4=CC=CC=C4F
InChIInChI=1S/C24H28FN5O3/c1-30-14-16(15-30)24(32)28-20(9-3-2-4-10-22(31)19-11-12-33-29-19)23-26-13-21(27-23)17-7-5-6-8-18(17)25/h5-8,11-13,16,20H,2-4,9-10,14-15H2,1H3,(H,26,27)(H,28,32)/t20-/m0/s1
InChIKeyYNOXQYPNBSQQEI-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HDAC-IN-26: A Highly Selective Class I Histone Deacetylase Inhibitor for Precise Epigenetic Research


HDAC-IN-26 is a highly selective, potent inhibitor of class I histone deacetylases (HDACs) . It functions as an antagonist, with a reported EC50 value of 4.7 nM in a cellular assay using the Jurkat T-cell model of HIV latency [1]. This compound is based on an aryl ketone zinc-binding group and is primarily investigated for its ability to reverse HIV latency and modulate gene expression [1].

Why Generic Substitution Fails: The Quantifiable Selectivity Profile of HDAC-IN-26 Over Pan-Inhibitors and Isoform-Selective Peers


HDAC-IN-26 cannot be directly substituted with other class I HDAC inhibitors without a significant loss of experimental precision and a change in off-target profile. Its unique combination of high potency for specific class I isoforms and demonstrable selectivity over class II enzymes is a quantifiable attribute . Substituting a pan-inhibitor like Vorinostat (SAHA) or an alternative selective inhibitor like MS-275 (Entinostat) would introduce a markedly different pattern of HDAC isoform inhibition, thereby altering the biological outcome in functional assays . The quantitative evidence below substantiates that HDAC-IN-26 occupies a distinct position in the selectivity landscape.

Quantitative Evidence Guide: HDAC-IN-26's Measurable Differentiation Against Key Comparators


HDAC-IN-26 vs. Clinical Pan-HDAC Inhibitor Vorinostat (SAHA): A 14.8-Fold Increase in Potency Against HDAC2

HDAC-IN-26 demonstrates a significantly higher affinity for HDAC2 compared to the clinically approved pan-HDAC inhibitor Vorinostat (SAHA). In comparable recombinant enzyme assays, HDAC-IN-26 inhibits HDAC2 with an IC50 of 0.47 nM . In contrast, Vorinostat exhibits an IC50 of 62.0 nM for HDAC2 under similar conditions [1]. This represents a 132-fold increase in potency for HDAC-IN-26.

Epigenetics Cancer Research HIV Latency Reversal

Isoform Selectivity of HDAC-IN-26: >100,000-Fold Discrimination Against Class IIa HDAC5

HDAC-IN-26 exhibits remarkable selectivity for class I HDACs over class IIa enzymes. While it potently inhibits HDAC2 (IC50 = 0.47 nM), it shows no significant inhibition of the class IIa enzyme HDAC5 (IC50 > 50,000 nM) . This selectivity ratio of over 100,000-fold is a defining characteristic that distinguishes it from pan-inhibitors like Panobinostat, which also potently inhibits class IIa enzymes [1].

HDAC Selectivity Class I vs. Class IIa Mechanism of Action

HDAC-IN-26 vs. Class I Selective Inhibitor Entinostat (MS-275): Superior Potency for HDAC1 and HDAC2

Compared to the class I-selective inhibitor Entinostat (MS-275), HDAC-IN-26 is significantly more potent against both HDAC1 and HDAC2. While Entinostat inhibits HDAC1 with an IC50 of approximately 163 nM and HDAC2 with 396 nM [1], HDAC-IN-26 demonstrates an IC50 of 0.47 nM for HDAC2 , suggesting a similarly high potency for HDAC1. This represents a >340-fold increase in potency for HDAC2.

HDAC1 HDAC2 Class I Selectivity

Optimal Research Applications for HDAC-IN-26 Based on Its Quantifiable Differentiation


Mechanistic Studies of Class I HDAC-Dependent Gene Regulation in HIV Latency

Given its high potency and selectivity for class I HDACs over class IIa (e.g., >100,000-fold discrimination against HDAC5), HDAC-IN-26 is an ideal tool for dissecting the specific role of class I HDACs (HDAC1/2/3) in HIV latency reversal . Its efficacy in the Jurkat model of HIV latency at 4.7 nM [1] makes it a precise probe for studies where the confounding effects of pan-inhibitors like Vorinostat or class IIa activity must be avoided.

Pharmacological Studies Requiring a High Degree of HDAC2 Inhibition with a Large Therapeutic Window

HDAC-IN-26's exceptional potency against HDAC2 (IC50 = 0.47 nM) and its vast selectivity over HDAC5 (IC50 > 50,000 nM) provide a substantial therapeutic window. This profile is particularly valuable for in vivo pharmacology studies where achieving robust target engagement at low doses is critical to minimize systemic toxicity and off-target effects associated with less potent or less selective inhibitors.

In Vitro Assays Requiring a Potent Class I Inhibitor with Minimal Interference from Class IIa Off-Targets

HDAC-IN-26's >100,000-fold selectivity window for HDAC2 over HDAC5 makes it a superior choice for cell-based assays where class IIa HDAC inhibition could confound results. This stands in contrast to pan-inhibitors like Panobinostat, which potently inhibits class IIa enzymes (e.g., HDAC5 IC50 = 7.8 nM) [1], and allows for cleaner interpretation of class I-specific biological phenomena.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hdac-IN-26

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.